molecular formula C10H12N2O2S B1315895 3-Amino-4-cyano-5-ethyl-thiophene-2-carboxylic acid ethyl ester

3-Amino-4-cyano-5-ethyl-thiophene-2-carboxylic acid ethyl ester

Cat. No. B1315895
M. Wt: 224.28 g/mol
InChI Key: WIXVRERAVALXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-cyano-5-ethyl-thiophene-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C10H12N2O2S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-cyano-5-ethyl-thiophene-2-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-cyano-5-ethyl-thiophene-2-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-4-cyano-5-ethyl-thiophene-2-carboxylic acid ethyl ester

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

ethyl 3-amino-4-cyano-5-ethylthiophene-2-carboxylate

InChI

InChI=1S/C10H12N2O2S/c1-3-7-6(5-11)8(12)9(15-7)10(13)14-4-2/h3-4,12H2,1-2H3

InChI Key

WIXVRERAVALXJB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(S1)C(=O)OCC)N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethanol, (11.0 L), 2-(1-ethoxy-propylidene)-malononitrile, (2.003 kg, 13.34 moles, 1.0 eq), ethyl-2-mercaptoacetate (1.652 kg, 13.34 moles, 1.0 eq.), and potassium acetate (1.983 kg, 20.0 moles, 1.5 eq.) are charged to a 22L 3-neck reaction flask equipped with an addition funnel, thermocouple, overhead stirrer, and condenser. The reaction mixture becomes dark red and exotherms to 72° C. The mixture is stirred for 1.25 hours while cooling to 60° C. Deionized water (2.6 L), is added to the reaction mixture over 30 minutes while cooling to 53° C. The reaction mixture is then cooled to 10° C. over 3.5 hours. The resulting suspension is filtered to recover the precipitate, and the filter cake is rinsed with a chilled mixture of 1.1 L ethanol and 3.9 L water. The filter cake is vacuum dried at room temperature, affording the title compound (2.552 kg) in 85.3% yield.
Quantity
11 L
Type
reactant
Reaction Step One
Quantity
2.003 kg
Type
reactant
Reaction Step One
Quantity
1.652 kg
Type
reactant
Reaction Step One
Quantity
1.983 kg
Type
reactant
Reaction Step One
[Compound]
Name
22L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.6 L
Type
solvent
Reaction Step Two
Yield
85.3%

Synthesis routes and methods II

Procedure details

Add 2-(1-ethoxy-propylidene)-malononitrile, prepared in preparation 38, (230.0 g, 1531 mmol) in ethanol (1.3 L) stir with overhead stirring under nitrogen at rt and add ethyl thioglycolate (168.8 mL, 1531 mmol) and potassium acetate (225.4 g, 2297 mmol). Heat the resulting red mixture at 60° C. for 2 h. Add water (300 mL) and cool the mixture to 5° C. for 1 h. Collect the precipitate that forms by filtration, wash with 20-25% water/ethanol, and dry at rt for 3 d affording the title compound as light orange needles: 1H NMR (DMSO-d6) δ 6.76 (bs, 2H), 4.18 (q, J=7.1, 2H), 2.86 (q, J=7.5, 2H), 1.223 (t, J=7.1, 3H), 1.220 (t, J=7.5, 3H); 13C NMR (DMSO-d6) 163.8, 163.7, 153.7, 112.9, 100.0, 96.3, 60.0, 23.2, 14.3, 14.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
168.8 mL
Type
reactant
Reaction Step Two
Quantity
225.4 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
1.3 L
Type
solvent
Reaction Step Four

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